![molecular formula C16H24ClNO B1374542 3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220029-01-5](/img/structure/B1374542.png)

3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

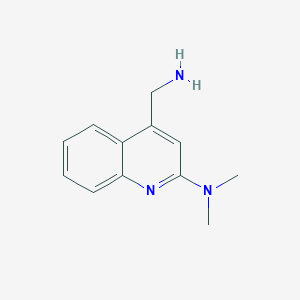

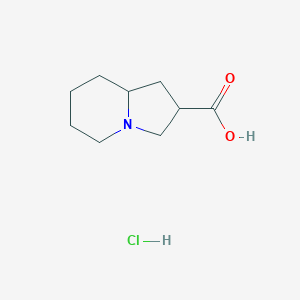

Molecular Structure Analysis

The molecular structure of 3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a 2-allylphenoxyethyl group.Chemical Reactions Analysis

While specific chemical reactions involving 3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride are not available, piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Antimicrobial Activities

- A study by Ovonramwen et al. (2019) synthesized a related piperidine derivative and evaluated its antimicrobial activities against various bacteria and fungi. They found moderate antimicrobial effectiveness, suggesting potential applications in infection control (Ovonramwen, Owolabi, & Oviawe, 2019).

Antifungal and Antibacterial Potential

- Research by Iqbal et al. (2017) on N-substituted acetamide derivatives of piperidine demonstrated moderate antibacterial activity, particularly against Gram-negative bacteria. This indicates the potential of piperidine derivatives in developing new antibacterial agents (Iqbal, Jamal, Iqbal, Afreen, Muhammad Zeeshan Ahmed Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017).

Potential Antihypertensive Agents

- Takai et al. (1986) synthesized piperidine derivatives with a quinazoline ring and found some of these compounds effective in lowering blood pressure in a rat model, highlighting their potential as antihypertensive agents (Takai, Obase, Teranishi, Karasawa, Kubo, Shuto, Kasuya, & Shigenobu, 1986).

Cytotoxic and Anticancer Properties

- A study by Dimmock et al. (1998) on 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides revealed significant cytotoxicity against various cancer cells, suggesting their potential as anticancer agents (Dimmock, Vashishtha, Quail, Pugazhenthi, Zimpel, Sudom, Allen, Kao, Balzarini, & De Clercq, 1998).

Allosteric Modulation

- Research by Price et al. (2005) investigated novel compounds including piperidine derivatives for their allosteric modulation of the cannabinoid CB1 receptor. This research provides insights into the development of new drugs targeting the endocannabinoid system (Price, Baillie, Thomas, Stevenson, Easson, Goodwin, McLean, McIntosh, Goodwin, Walker, Westwood, Marrs, Thomson, Cowley, Christopoulos, Pertwee, & Ross, 2005).

properties

IUPAC Name |

3-[2-(2-prop-2-enylphenoxy)ethyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO.ClH/c1-2-6-15-8-3-4-9-16(15)18-12-10-14-7-5-11-17-13-14;/h2-4,8-9,14,17H,1,5-7,10-13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFGRVKMGZMEPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OCCC2CCCNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide](/img/structure/B1374462.png)

![[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1374464.png)

![1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1374466.png)

![4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1374473.png)

![2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1374477.png)